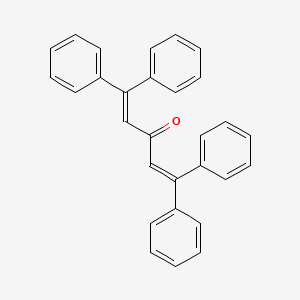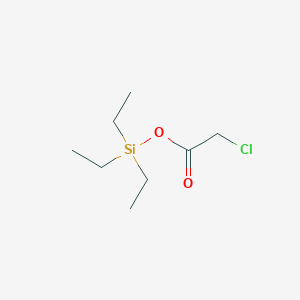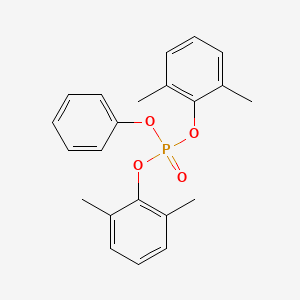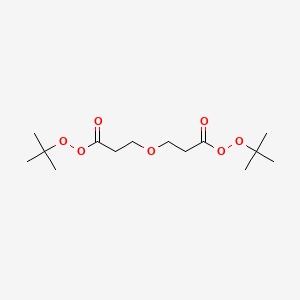
Di-tert-butyl 3,3'-oxydipropaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 3,3’-oxydipropaneperoxoate is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. It is characterized by the presence of two tert-butyl groups and a peroxo linkage, which makes it a valuable reagent in organic synthesis and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Di-tert-butyl 3,3’-oxydipropaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 3,3’-oxydipropane in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of tert-butyl hydroperoxide: This can be achieved by the oxidation of tert-butyl alcohol using hydrogen peroxide.
Reaction with 3,3’-oxydipropane: The tert-butyl hydroperoxide is then reacted with 3,3’-oxydipropane in the presence of a catalyst such as sulfuric acid or a transition metal catalyst to form the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of di-tert-butyl 3,3’-oxydipropaneperoxoate involves large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butyl 3,3’-oxydipropaneperoxoate primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. This makes it a potent radical initiator in various chemical reactions, including:
Oxidation: It can initiate the oxidation of organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.
Polymerization: It is widely used in the polymer industry to initiate the polymerization of monomers such as styrene and butadiene.
Substitution: It can participate in radical substitution reactions, where it replaces hydrogen atoms in organic molecules with other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures (above 100°C) to facilitate the homolysis of the peroxide bond.
Polymerization Reactions: The compound is used in combination with monomers and other co-initiators under controlled temperature and pressure conditions to achieve the desired polymer properties.
Substitution Reactions: These reactions often require the presence of a suitable solvent and may be catalyzed by transition metals or other radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Polymerization: Polymers such as polystyrene and polybutadiene.
Substitution: Substituted organic molecules with various functional groups.
Aplicaciones Científicas De Investigación
Di-tert-butyl 3,3’-oxydipropaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in organic synthesis, facilitating the formation of complex organic molecules.
Biology: It is employed in studies involving oxidative stress and the generation of reactive oxygen species (ROS) in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a pro-oxidant in cancer therapy.
Industry: It is widely used in the polymer industry to initiate the polymerization of various monomers, leading to the production of plastics and other polymeric materials.
Mecanismo De Acción
The primary mechanism of action of di-tert-butyl 3,3’-oxydipropaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate a variety of chemical reactions, including oxidation, polymerization, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
3,5-Di-tert-butylcatechol: Known for its antioxidant properties.
Comparison: Di-tert-butyl 3,3’-oxydipropaneperoxoate is unique due to its specific structure, which includes the 3,3’-oxydipropane linkage. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For example, di-tert-butyl peroxide is primarily used as a radical initiator, while di-tert-butyl dicarbonate is used as a protecting group in peptide synthesis. The presence of the 3,3’-oxydipropane linkage in di-tert-butyl 3,3’-oxydipropaneperoxoate makes it particularly suitable for specific applications in polymer chemistry and oxidative reactions.
Propiedades
Número CAS |
21064-22-2 |
|---|---|
Fórmula molecular |
C14H26O7 |
Peso molecular |
306.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-tert-butylperoxy-3-oxopropoxy)propaneperoxoate |
InChI |
InChI=1S/C14H26O7/c1-13(2,3)20-18-11(15)7-9-17-10-8-12(16)19-21-14(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
SRVVJJDMYVBPMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)CCOCCC(=O)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


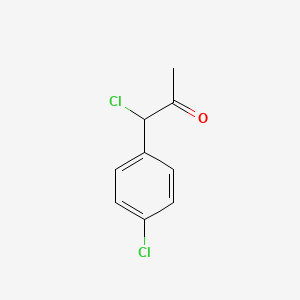

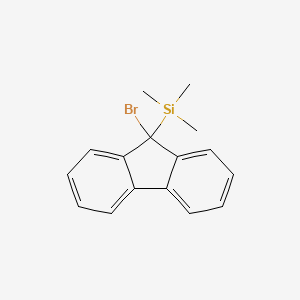

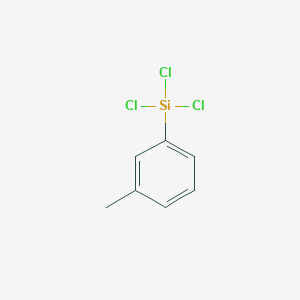
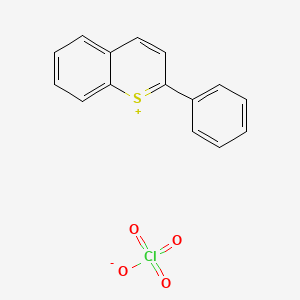
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
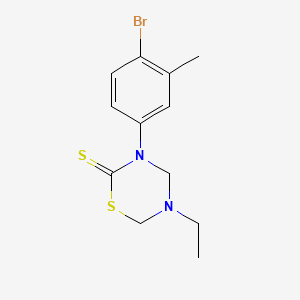
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
